molecular formula C12H11FN2O4 B2471103 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-fluorobenzamide CAS No. 2034610-93-8

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-fluorobenzamide

Cat. No.: B2471103
CAS No.: 2034610-93-8
M. Wt: 266.228
InChI Key: UNZNRSUQHXIMAY-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-4-fluorobenzamide is a synthetic small molecule designed for research purposes. This compound features a 1,3-oxazolidine-2,4-dione core, a heterocyclic scaffold known to be present in various biologically active molecules . The structure is functionalized with a 4-fluorobenzamide group, a common pharmacophore in medicinal chemistry. While the specific biological profile of this compound requires further investigation, analogous structures incorporating the 2,4-dioxothiazolidine moiety have been reported to exhibit a range of interesting activities. For instance, closely related molecules have shown potent antimicrobial properties against both Gram-positive bacteria and fungal species . Other studies on thiazolidine-2,4-dione derivatives highlight their potential as a versatile scaffold in the search for new antibacterial agents, given the growing concern of multi-drug resistant pathogens . This molecule is intended for research applications only, such as in vitro screening, mechanism of action studies, and as a building block in medicinal chemistry programs. Researchers can use it to explore structure-activity relationships (SAR) around the oxazolidine-dione chemotype. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O4/c13-9-3-1-8(2-4-9)11(17)14-5-6-15-10(16)7-19-12(15)18/h1-4H,5-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZNRSUQHXIMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the intramolecular cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another approach includes the treatment of N-allylcarbamates with hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxazolidinone ring or the benzamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as

Biological Activity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-fluorobenzamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12_{12}H12_{12}F1_{1}N2_{2}O3_{3}
  • Molecular Weight : 252.23 g/mol
  • IUPAC Name : this compound

The oxazolidinone ring contributes to the compound's stability and biological activity. The presence of the fluorine atom enhances lipophilicity and may influence receptor interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Oxazolidinone Ring :
    • Reaction of an appropriate amine with a diketone under acidic conditions.
  • Substitution Reactions :
    • Introduction of the fluorobenzamide group via acylation reactions.

Antimicrobial Activity

Studies have shown that compounds with oxazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have been effective against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Table 1 summarizes the antimicrobial activity of related oxazolidinone compounds:

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
LinezolidMRSA4 µg/mL
TedizolidMSSA0.5 µg/mL
This compoundE. coliTBD

Anticancer Activity

Research indicates that oxazolidinone derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds similar to this compound showed cytotoxic effects on various cancer cell lines.

Table 2 presents findings from a case study evaluating the anticancer effects:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF720Cell cycle arrest
A54918Inhibition of proliferation

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated a promising antibacterial profile with significant activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Potential

A recent study focused on the effect of this compound on breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways and showed reduced cell viability in a dose-dependent manner.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name & Source Core Structure Modifications Melting Point (°C) Key Functional Groups
Target Compound 4-Fluorobenzamide + 2,4-dioxo-1,3-oxazolidin-3-yl ethyl chain Not reported Fluorobenzamide, oxazolidinone
Compound 31 4-Fluorobenzamide + diazaspiro[4.5]decane + 4-fluorophenoxyethyl 202 Diazaspiro ring, phenoxyethyl
Halopemide (R29800) 4-Fluorobenzamide + piperidinyl-benzimidazolone Not reported Benzimidazolone, piperidine
N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide 2-Fluorobenzamide + pyrimidine-2,4-dione Not reported Pyrimidinedione, fluorobenzamide
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide 4-Fluorobenzamide + thienylidene + 2-fluorophenyl Not reported Thienylidene, difluorophenyl

Key Observations :

  • Oxazolidinone vs. Diazaspiro Systems: The target compound’s oxazolidinone ring may confer greater rigidity and hydrogen-bonding capacity compared to the diazaspiro[4.5]decane in Compound 31 . This could influence solubility and target binding.
  • Hybrid Systems : The thienylidene group in introduces aromaticity and planarity, contrasting with the aliphatic ethyl spacer in the target compound.

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